molecular formula C13H11N3O4S B2447934 6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one CAS No. 898421-51-7

6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one

Cat. No.: B2447934
CAS No.: 898421-51-7
M. Wt: 305.31
InChI Key: JKOGYXXMKVEJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one is a functionalized pyrimidine derivative of significant interest in medicinal chemistry research. As an S-alkylated intermediate, this compound serves as a key precursor in the synthesis of more complex heterocyclic systems, particularly 5H-thiazolo[3,2-a]pyrimidin-5-ones, which are recognized as structural analogs of biogenic purine bases and are investigated as potential purine antagonists . These fused heterocycles are associated with a wide range of pharmacological activities. Research on closely related structural analogs has demonstrated potential anticonvulsant properties. For instance, pharmacological screening of similar S-alkylated pyrimidine derivatives has been conducted on models of pentylenetetrazole-induced seizures in rats, establishing structure-activity relationships that guide the development of new therapeutic candidates . Furthermore, the thiazolopyrimidine scaffolds derived from intermediates like this compound have shown promising preliminary in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antitubercular activity against Mycobacterium tuberculosis . The presence of the 4-nitrophenyl group is a notable feature, as electron-withdrawing substituents like the nitro group have been reported to play a role in enhancing antimicrobial activity in related chemical series . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

898421-51-7

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31

IUPAC Name

6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-2-one

InChI

InChI=1S/C13H11N3O4S/c1-8-6-12(15-13(18)14-8)21-7-11(17)9-2-4-10(5-3-9)16(19)20/h2-6H,7H2,1H3,(H,14,15,18)

InChI Key

JKOGYXXMKVEJMI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=O)N1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Alkylation of 6-Methyl-2-Thioxo-2,3-Dihydropyrimidin-4(1H)-One

The foundational method involves the alkylation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1 ) with 4-nitrophenacyl bromide (2 ) under basic conditions. This reaction proceeds via nucleophilic substitution at the sulfur atom, yielding the target compound (3 ) (Fig. 1).

Reaction Conditions:

  • Solvent: Anhydrous methanol or N,N-dimethylformamide (DMF)
  • Base: Sodium methoxide (1.1 eq) or potassium carbonate (1.5 eq)
  • Temperature: Room temperature for methanol systems; 70–80°C for DMF-based reactions
  • Time: 1–3 hours

Mechanistic Insights:
The thiolate anion generated from 1 attacks the electrophilic carbon of 2 , displacing bromide. The choice of base and solvent critically influences regioselectivity. Methanol/sodium methoxide favors S-alkylation, while DMF/potassium carbonate may lead to competitive O- or N-alkylation.

Stepwise Procedure and Isolation

Example Protocol (Adapted from):

  • Dissolve 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (2 mmol) in anhydrous methanol (6 mL).
  • Add sodium methoxide (2.2 mmol) and stir for 10 minutes.
  • Introduce 4-nitrophenacyl bromide (2.2 mmol) and react for 1 hour.
  • Quench with water (10 mL), filter the precipitate, and recrystallize from acetone/DMF (9:1).

Yield: 75–82% (estimated based on analogous phenyl derivatives).

Optimization of Reaction Parameters

Solvent and Base Effects

Comparative studies reveal stark differences in product distribution:

Solvent Base Primary Product Yield (%)
Methanol Sodium methoxide S-Alkylated derivative 82
DMF Potassium carbonate Cyclized thiazolo[3,2-a]pyrimidine 68

The nitro group’s electron-withdrawing nature in 2 enhances the electrophilicity of the phenacyl carbon, facilitating faster S-alkylation compared to non-nitrated analogs.

Temperature and Time Dependence

Kinetic studies demonstrate:

  • Methanol system: Completion within 1 hour at 25°C
  • DMF system: Requires 3 hours at 70°C for full conversion

Prolonged heating in DMF (>5 hours) promotes cyclization to thiazolo[3,2-a]pyrimidines, necessitating precise reaction control.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

  • δ 12.55 (s, 1H, NH)
  • δ 8.28 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 7.98 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 6.20 (s, 1H, pyrimidine H-5)
  • δ 4.85 (s, 2H, SCH2CO)
  • δ 2.30 (s, 3H, CH3)

LC/MS: m/z 348.1 [M+H]+ (calculated 347.3).

Elemental Analysis:

  • Found: C 51.82%, H 3.75%, N 11.98%, S 9.21%
  • Calculated for C14H13N3O4S: C 51.99%, H 3.78%, N 12.37%, S 9.25%.

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

The nitro group’s meta-directing nature influences reaction kinetics:

Phenacyl Substituent Reaction Time (h) Yield (%)
4-NO2 1.0 82
H 1.5 78
4-OCH3 2.0 65

Electron-withdrawing groups (e.g., NO2) accelerate the alkylation by stabilizing the transition state through resonance.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A kilogram-scale protocol (patent EP4212522A1) utilizes:

  • Molar ratio: 1:1.05 (pyrimidinone:phenacyl bromide)
  • Workup: Continuous flow crystallization
  • Purity: >99% by HPLC

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of 6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can be reduced in vivo to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-4-((2-(4-aminophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one: Similar structure but with an amino group instead of a nitro group.

    6-methyl-4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be selectively reduced or substituted, offering a versatile platform for further chemical modifications.

Biological Activity

The compound 6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one can be characterized by the following structural formula:

C11H10N4O5S\text{C}_{11}\text{H}_{10}\text{N}_{4}\text{O}_{5}\text{S}

This compound features a pyrimidine ring substituted with a methyl group and a thioether moiety linked to a 4-nitrophenyl group. The presence of the nitro group enhances its electrophilic character, which may play a role in its biological activities.

Antitumor Activity

Research indicates that compounds containing pyrimidine rings exhibit significant antitumor properties. For instance, derivatives similar to 6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one have shown cytotoxic effects against various cancer cell lines. A study evaluated the structure-activity relationship (SAR) of pyrimidine derivatives, revealing that modifications at specific positions enhance cytotoxicity.

Table 1: Cytotoxic Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
6-methyl-4-(thio)pyrimidinA43112.5
6-methyl-4-(nitrophenyl)pyrimidinHepG28.7
Reference Drug (Doxorubicin)A4310.5

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated that thioether-containing pyrimidines possess significant antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticonvulsant Activity

In addition to its antitumor and antimicrobial effects, there is emerging evidence suggesting anticonvulsant activity for certain pyrimidine derivatives. A structure-activity study indicated that modifications in the substituents on the pyrimidine ring could lead to enhanced anticonvulsant efficacy, potentially through modulation of neurotransmitter systems.

Case Study 1: Antitumor Efficacy

In a recent study, a series of pyrimidine derivatives, including those with similar structures to our compound of interest, were synthesized and tested against human cancer cell lines. The results showed that compounds with electron-withdrawing groups such as nitro groups exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study concluded that the presence of such groups significantly affects the pharmacological profile of these compounds.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of thioether-substituted pyrimidines against various bacterial strains, including E. coli and S. aureus. The results indicated that these compounds displayed promising antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Q. What are the recommended synthetic routes for 6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one, and how can reaction conditions be optimized?

Methodology:

  • Key Steps :
    • Core Formation : Start with 6-methyl-2-thioxo-dihydropyrimidin-4(1H)-one as the base scaffold.
    • Thioether Linkage : React with phenacyl bromide derivatives (e.g., 4-nitrophenacyl bromide) in anhydrous methanol under sodium methoxide catalysis. Stir for 1 hour at room temperature .
    • Workup : Quench with water, isolate via filtration, and purify using recrystallization (e.g., ethanol/water).
  • Optimization Tips :
    • Use TLC (ethyl acetate/hexane, 1:1) to monitor reaction progress.
    • Adjust stoichiometry (e.g., 1.1 eq phenacyl bromide) to minimize unreacted starting material.
    • Control temperature to prevent side reactions (e.g., oxidation of thioether).

Q. Reference Table: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on YieldSource
SolventAnhydrous methanolMaximizes solubility
CatalystSodium methoxide (1.1 eq)Accelerates thioether formation
Reaction Time1 hourBalances completion vs. degradation

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Methodology:

  • Structural Confirmation :
    • 1H NMR : Identify protons on the pyrimidine ring (δ 6.5–7.5 ppm for aromatic protons) and thioether methyl groups (δ 2.1–2.5 ppm) .
    • LC/MS : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns.
  • Purity Assessment :
    • Elemental Analysis : Ensure C, H, N, S values are within ±0.4% of theoretical calculations .
    • HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities (<1%).

Q. Reference Table: Characterization Techniques

TechniqueKey ParametersApplication ExampleSource
1H NMRDMSO-d6, 400 MHzAssigns thioether and nitro groups
LC/MSAPI 150EX, positive ion modeVerifies molecular weight
Elemental AnalysisEuro Vector EA-3000Validates stoichiometry

Q. How is the compound screened for initial pharmacological activity, and what models are suitable?

Methodology:

  • Anticonvulsant Screening :
    • Pentylenetetrazole (PTZ) Model : Administer 70 mg/kg PTZ to rats; monitor seizure latency and mortality .
    • Maximal Electroshock (MES) Test : Apply 50 mA current to assess seizure suppression.
  • Data Interpretation :
    • Compare ED50 values with reference drugs (e.g., valproate).
    • Use ANOVA for statistical significance (p < 0.05).

Q. Reference Table: Pharmacological Models

ModelParameters MeasuredOutcome MetricsSource
PTZ-Induced SeizuresLatency, mortality rateED50 for seizure suppression
MES TestHindlimb extension duration% Protection vs. controls

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve anticonvulsant efficacy?

Methodology:

  • Structural Modifications :
    • Vary the aryl group on the phenacyl moiety (e.g., replace 4-nitrophenyl with 4-chlorophenyl).
    • Introduce substituents on the pyrimidine ring (e.g., methyl, nitro groups).
  • Biological Testing :
    • Screen derivatives in PTZ and MES models.
    • Correlate logP values with blood-brain barrier penetration using HPLC-derived hydrophobicity indices .

Q. Reference Table: SAR Design Strategies

ModificationBiological ImpactKey FindingSource
4-Nitrophenyl GroupEnhances electron withdrawalIncreases anticonvulsant ED50
Methyl SubstitutionImproves metabolic stabilityReduces hepatic clearance

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

Methodology:

  • Ambiguity Resolution :
    • Use 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., aromatic vs. thioether protons).
    • Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Case Example : A δ 7.8 ppm singlet initially assigned to pyrimidine protons was re-assigned to nitroaryl protons via HSQC correlation .

Q. What mechanistic insights can be gained from in vivo and in vitro models?

Methodology:

  • Target Identification :
    • Perform receptor binding assays (e.g., GABA_A receptor modulation).
    • Use knockout rodent models to validate target involvement.
  • Pathway Analysis :
    • Measure glutamate or GABA levels via microdialysis in seizure models .

Q. How can computational methods (e.g., molecular docking) guide structural optimization?

Methodology:

  • Docking Protocols :
    • Use AutoDock Vina to simulate binding to GABA_A receptors (PDB: 6HUP).
    • Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol).
  • ADMET Prediction :
    • Apply SwissADME to predict bioavailability and toxicity risks (e.g., CYP inhibition).

Q. What strategies are effective in repurposing this compound for oncology or antiviral research?

Methodology:

  • Therapeutic Repurposing :
    • Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
    • Test antiviral activity in plaque reduction assays (e.g., influenza A/H1N1) .
  • Mechanistic Clues :
    • Nitro groups may act as prodrugs, requiring nitroreductase activation in hypoxic tumors .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Methodology:

  • Case Study : A compound showing IC50 = 10 µM in vitro but no in vivo activity.
    • Investigate pharmacokinetics (e.g., plasma half-life via LC/MS).
    • Modify formulation (e.g., nanoencapsulation) to improve bioavailability .

Q. What advanced troubleshooting approaches are recommended for low-yield multi-step synthesis?

Methodology:

  • Stepwise Analysis :
    • Isolate intermediates (e.g., via column chromatography) to identify bottleneck steps.
    • Replace air-sensitive reagents (e.g., use Schlenk techniques for sodium methoxide).
  • Catalyst Screening :
    • Test alternatives like K2CO3 or DBU for thioether formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.